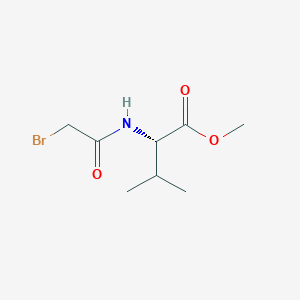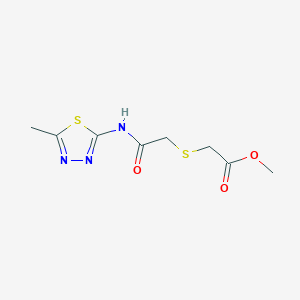![molecular formula C22H22ClN3OS B2443636 1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 866866-48-0](/img/structure/B2443636.png)
1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, also known as CTET, is a chemical compound that has been synthesized and studied for its potential scientific applications.
Scientific Research Applications
Anticancer and Antireceptor Activity
Compounds similar to "1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione" have been studied for their potential anticancer properties and ability to inhibit specific receptors. For instance, a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing the thiazolidinone ring system have been evaluated for their epidermal growth factor receptor inhibitory activity. One such compound exhibited moderate antiproliferative activity against the MCF-7 cell line, suggesting potential applications in breast cancer treatment (Fleita, Sakka, & Mohareb, 2013).
Antimicrobial and Anti-inflammatory Properties
Spirocyclic compounds have also been investigated for their antimicrobial and anti-inflammatory activities. For example, new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties demonstrated significant antimicrobial activity against several strains of microbes (Dalloul, El-nwairy, Shorafa, & Samaha, 2017). Another study synthesized 6-benzylidenethiazolo[3,2-b]-1,2, 4-triazole-5(6H)-ones and evaluated their anti-inflammatory activities, with some compounds showing prominent activity (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).
Neurological Applications
Research into 1,3,8-triazaspiro[4.5]decan-4-ones, a related class of compounds, has shown potential neurological applications. These compounds have been evaluated for their effects in antipsychotic profiles and suggest a reduced propensity for neurological side effects, indicating potential use in the treatment of psychotic disorders (Wise, Pattison, Butler, Dewald, Lewis, Lobbestael, Tecle, Coughenour, Downs, & Poschel, 1985).
properties
IUPAC Name |
(2-chlorophenyl)-(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c1-2-25-14-12-22(13-15-25)24-19(16-8-4-3-5-9-16)21(28)26(22)20(27)17-10-6-7-11-18(17)23/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBTYQIQCAIGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2443553.png)
![4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2443556.png)
![(Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2443557.png)


![N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2443563.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide](/img/structure/B2443564.png)
![2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2443566.png)
![N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2443568.png)
![N-(2,3-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2443571.png)
![3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2443572.png)


![2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2443576.png)